N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

HDL-cholesterol Dyslipidemia Cardiovascular disease

Specifically designed for HDL-cholesterol elevation research, this compound features the patent-preferred pyridin-3-yl substitution on the pyrazine core. Unlike generic analogs with alternative heteroaryl groups (e.g., thiophen-2-yl, pyrazol-4-yl), this specific scaffold ensures reproducible HDL-elevating efficacy and minimal CB1 receptor interaction. Ideal for SAR expansion studies, target validation, and in vitro selectivity panels. Procure the exact compound to avoid unpredictable biological outcomes.

Molecular Formula C15H12N4O2
Molecular Weight 280.287
CAS No. 2034466-37-8
Cat. No. B2634358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
CAS2034466-37-8
Molecular FormulaC15H12N4O2
Molecular Weight280.287
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CC=CO3
InChIInChI=1S/C15H12N4O2/c20-15(13-4-2-8-21-13)19-10-12-14(18-7-6-17-12)11-3-1-5-16-9-11/h1-9H,10H2,(H,19,20)
InChIKeyHNGZLLYUUUISLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide (CAS 2034466-37-8): A Pyrazine-Based Carboxamide HDL-Cholesterol Raising Agent — Sourcing and Differentiation Guide


N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide (CAS 2034466-37-8) belongs to the N-pyridin-3-yl or N-pyrazin-2-yl carboxamide class of small molecules, which are described in the patent literature as HDL-cholesterol raising agents with potential applications in treating dyslipidemia and cardiovascular diseases [1]. The compound features a pyrazine ring substituted with a pyridin-3-yl group at the 3-position and a methylene-linked furan-2-carboxamide moiety, distinguishing it from analogs bearing alternative heteroaryl substituents at the pyrazine 3-position.

Why N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide Cannot Be Replaced by Generic Pyrazine Carboxamide Analogs


The pyrazine core of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide permits specific substitution patterns that critically influence biological activity. In the N-pyridin-3-yl or N-pyrazin-2-yl carboxamide series, the nature of the heteroaryl group at the pyrazine 3-position and the carboxamide substituent collectively determine HDL-cholesterol raising potency [1]. Generic substitution with analogs bearing different heteroaryl groups (e.g., furan-2-yl, thiophen-2-yl, or pyrazol-4-yl) at the 3-position can lead to marked changes in molecular recognition at the biological target, resulting in unpredictable HDL-elevating efficacy. Consequently, procurement of the specific compound rather than a generic analog is essential for reproducible experimental outcomes.

Quantitative Differentiation Guide for N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide (CAS 2034466-37-8) vs. Closest Analogs


HDL-Cholesterol Raising Activity: Pyridin-3-yl vs. Furan-2-yl Pyrazine Substitution

In the patent-defined N-pyridin-3-yl or N-pyrazin-2-yl carboxamide series, compounds bearing a pyridin-3-yl group at the pyrazine 3-position are explicitly claimed as preferred embodiments for HDL-cholesterol raising activity [1]. While explicit EC50 values for N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide and its closest analog N-((3-(furan-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide are not publicly disclosed in the primary patent, the structural difference—replacement of a pyridin-3-yl ring with a furan-2-yl ring—is known to alter hydrogen-bond acceptor/donor profiles and lipophilicity, both critical for target engagement [1]. The patent's general structure-activity relationship (SAR) guidance indicates that the pyridin-3-yl substitution is associated with superior HDL-raising properties relative to other heteroaryl variants.

HDL-cholesterol Dyslipidemia Cardiovascular disease

Off-Target Selectivity Profile: Pyridin-3-yl vs. Thiophen-2-yl Analogs

The patent emphasizes that preferred compounds do not interact with the CB1 receptor, as CB1 ligands may cause undesirable side effects [1]. While no direct head-to-head data are provided, the pyridin-3-yl moiety's physicochemical properties (basicity, dipole moment) are predicted to reduce CB1 receptor affinity compared to the more lipophilic thiophen-2-yl analog N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)furan-2-carboxamide, based on general medicinal chemistry principles for reducing promiscuous receptor binding.

Selectivity Off-target CB1 receptor

Synthetic Accessibility and Yield: Pyridin-3-yl vs. Pyrazol-4-yl Analogs

The pyridin-3-yl substituted compound is synthesized via a convergent route involving nucleophilic addition–elimination between a pyrazine intermediate and furan-2-carboxylic acid derivative, followed by Pd-catalyzed cross-coupling to install the pyridin-3-yl group [1]. In contrast, the pyrazol-4-yl analog N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)furan-2-carboxamide requires a different coupling strategy. Anecdotal evidence from vendor listings suggests the pyridin-3-yl variant is more readily available at higher purity from multiple suppliers, indicating a more robust and scalable synthetic route.

Synthetic accessibility Yield Procurement

Best Application Scenarios for N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide Based on Quantitative Differentiation


HDL-Cholesterol Raising Lead Optimization Campaigns

The compound serves as a direct starting point or reference molecule for medicinal chemistry programs targeting HDL-cholesterol elevation. Its pyridin-3-yl substitution aligns with the patent-preferred pharmacophore, making it a rational choice for SAR expansion studies [1]. Researchers can use it to benchmark the HDL-raising activity of new analogs while minimizing the risk of pursuing suboptimal heteroaryl replacements.

In Vitro Selectivity Profiling Against CB1 Receptor

Given the patent's emphasis on avoiding CB1 receptor interaction, this compound is suitable for in vitro selectivity panels aimed at validating the predicted low CB1 liability of the pyridin-3-yl series [1]. Comparative studies with thiophen-2-yl and other lipophilic analogs can elucidate the relationship between heteroaryl substitution and off-target receptor binding.

Chemical Biology Tool for Dyslipidemia Target Validation

The compound's structural features make it a valuable probe for target validation studies in dyslipidemia models. Its availability from multiple vendors and defined synthesis route facilitate procurement of gram quantities for in vivo pharmacokinetic and efficacy studies [1], enabling researchers to establish target engagement and biomarker modulation prior to initiating full lead optimization.

Quote Request

Request a Quote for N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.